molecular formula C18H17N5O3S2 B11485158 2-{[1-(1,3-benzodioxol-5-ylmethyl)-1H-tetrazol-5-yl]sulfanyl}-N-[2-(methylsulfanyl)phenyl]acetamide

2-{[1-(1,3-benzodioxol-5-ylmethyl)-1H-tetrazol-5-yl]sulfanyl}-N-[2-(methylsulfanyl)phenyl]acetamide

Cat. No.: B11485158
M. Wt: 415.5 g/mol
InChI Key: FMIJIOWCDWHWCJ-UHFFFAOYSA-N
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Description

2-({1-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-1H-1,2,3,4-TETRAZOL-5-YL}SULFANYL)-N-[2-(METHYLSULFANYL)PHENYL]ACETAMIDE is a complex organic compound that features a benzodioxole moiety, a tetrazole ring, and a sulfanyl-acetamide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({1-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-1H-1,2,3,4-TETRAZOL-5-YL}SULFANYL)-N-[2-(METHYLSULFANYL)PHENYL]ACETAMIDE typically involves multiple steps:

    Formation of the Benzodioxole Moiety: This can be achieved through the condensation of catechol with formaldehyde.

    Tetrazole Ring Formation: The tetrazole ring is often synthesized via the cyclization of an azide with a nitrile.

    Linkage Formation:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group.

    Reduction: Reduction reactions may target the tetrazole ring or the acetamide group.

    Substitution: The benzodioxole moiety can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Electrophilic aromatic substitution may involve reagents like bromine or nitric acid.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzodioxole ring.

Scientific Research Applications

2-({1-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-1H-1,2,3,4-TETRAZOL-5-YL}SULFANYL)-N-[2-(METHYLSULFANYL)PHENYL]ACETAMIDE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.

    Industry: May be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with molecular targets such as enzymes or receptors. The benzodioxole moiety may facilitate binding to hydrophobic pockets, while the tetrazole ring can participate in hydrogen bonding or ionic interactions. The sulfanyl and acetamide groups may further stabilize these interactions, leading to specific biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-(1,3-Benzodioxol-5-yl)-2-propanol
  • 2-(1,3-Benzodioxol-5-yl)ethanamine
  • 1-(1,3-Benzodioxol-5-yl)butan-2-one

Uniqueness

What sets 2-({1-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-1H-1,2,3,4-TETRAZOL-5-YL}SULFANYL)-N-[2-(METHYLSULFANYL)PHENYL]ACETAMIDE apart is its combination of a benzodioxole moiety with a tetrazole ring and a sulfanyl-acetamide linkage

Properties

Molecular Formula

C18H17N5O3S2

Molecular Weight

415.5 g/mol

IUPAC Name

2-[1-(1,3-benzodioxol-5-ylmethyl)tetrazol-5-yl]sulfanyl-N-(2-methylsulfanylphenyl)acetamide

InChI

InChI=1S/C18H17N5O3S2/c1-27-16-5-3-2-4-13(16)19-17(24)10-28-18-20-21-22-23(18)9-12-6-7-14-15(8-12)26-11-25-14/h2-8H,9-11H2,1H3,(H,19,24)

InChI Key

FMIJIOWCDWHWCJ-UHFFFAOYSA-N

Canonical SMILES

CSC1=CC=CC=C1NC(=O)CSC2=NN=NN2CC3=CC4=C(C=C3)OCO4

Origin of Product

United States

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